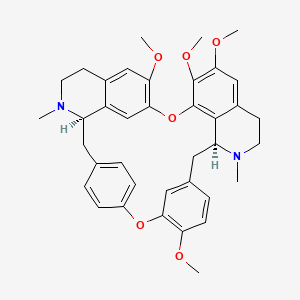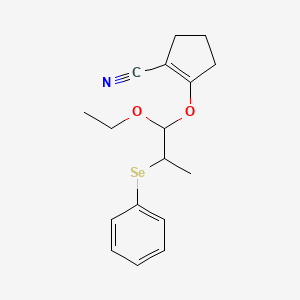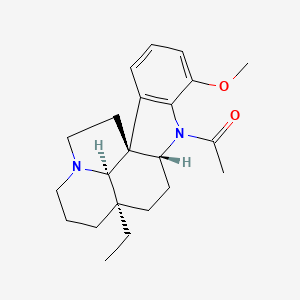![molecular formula C32H34Cl3F2N3O2 B10761894 1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B10761894.png)
1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zosuquidar trihydrochloride, also known by its development code LY335979, is a third-generation modulating agent specifically developed as a selective inhibitor of the multiple drug resistance protein 1 (MDR1) or P-glycoprotein (P-gp). This compound has been investigated for its potential to overcome drug resistance in cancer cells by inhibiting the efflux pump function of P-glycoproteins, thereby restoring the sensitivity of cancer cells to chemotherapeutic agents .
Preparation Methods
The synthesis of zosuquidar trihydrochloride involves several key steps:
Cyclopropanation: Dibenzosuberone is treated with difluorocarbene, generated in situ from lithium chlorodifluoroacetate, to form 10,11-difluoromethanodibenzosuberone.
Reduction: The ketone is reduced with borohydride to produce a derivative with fused cyclopropyl and alcohol groups on the same side of the seven-membered ring.
Halogenation: This derivative is halogenated with 48% hydrobromic acid to position both groups anti.
Displacement: The bromide is displaced with pyrazine to form a quaternary ammonium compound.
Reduction: Sodium borohydride reduces the aromaticity in the sidechain, yielding the corresponding piperazine.
Epoxide Formation: The reaction of 5-hydroxyquinoline with ®-glycidyl nosylate affords ®-1-(5-quinolinyloxy)-2,3-epoxypropane.
Chemical Reactions Analysis
Zosuquidar trihydrochloride undergoes various chemical reactions, including:
Reduction: Sodium borohydride is commonly used to reduce the aromaticity in the sidechain.
Halogenation: Halogenation with hydrobromic acid positions functional groups in the desired configuration.
Substitution: Displacement reactions with pyrazine form quaternary ammonium compounds.
Scientific Research Applications
Chemistry: It serves as a model compound for studying P-glycoprotein inhibition and drug resistance mechanisms.
Biology: It is used to investigate the role of P-glycoproteins in cellular processes and multidrug resistance.
Medicine: Clinical trials have explored its use in combination with chemotherapeutic agents to treat cancers exhibiting multidrug resistance, such as acute myeloid leukemia and myelodysplastic syndrome
Industry: Its role as a P-glycoprotein inhibitor makes it valuable in the development of new therapeutic strategies to overcome drug resistance in cancer treatment
Mechanism of Action
Zosuquidar trihydrochloride inhibits P-glycoproteins, which are transmembrane proteins that pump foreign substances out of cells in an ATP-dependent manner. By inhibiting these proteins, zosuquidar trihydrochloride prevents the efflux of chemotherapeutic agents from cancer cells, thereby restoring their sensitivity to these drugs. This inhibition allows the therapeutic molecules to reach their targets within the cancer cells, overcoming the multidrug resistance phenotype .
Comparison with Similar Compounds
Zosuquidar trihydrochloride is compared with other P-glycoprotein inhibitors such as tariquidar and laniquidar. While all three compounds inhibit P-glycoproteins, zosuquidar trihydrochloride is unique in its high selectivity and potency. It has been shown to effectively restore drug sensitivity in various cell culture systems and has undergone extensive clinical testing .
Similar Compounds
Tariquidar: Another potent P-glycoprotein inhibitor used in research and clinical trials.
Laniquidar: A P-glycoprotein inhibitor with a similar mechanism of action
Properties
Molecular Formula |
C32H34Cl3F2N3O2 |
|---|---|
Molecular Weight |
637.0 g/mol |
IUPAC Name |
1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride |
InChI |
InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21?,29-,30+,31?;;; |
InChI Key |
ZPFVQKPWGDRLHL-HFUWVQDBSA-N |
Isomeric SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


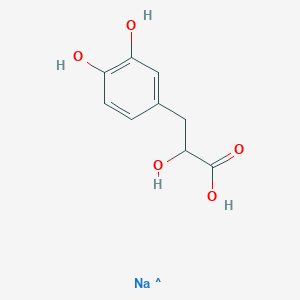
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride](/img/structure/B10761840.png)
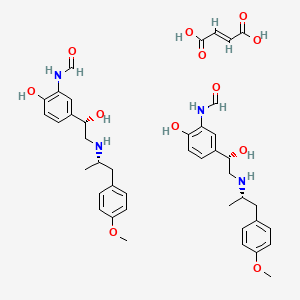

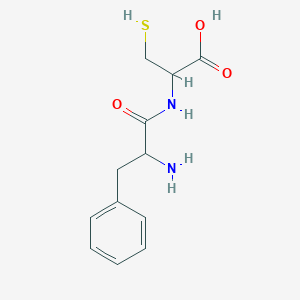
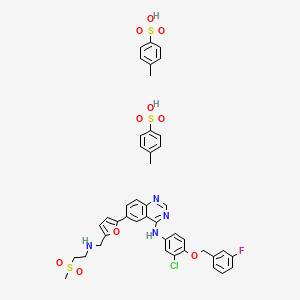
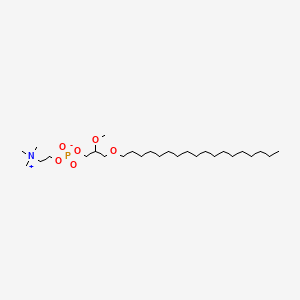
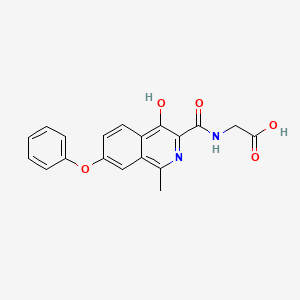
![1,5-Bis[[3-(diethylaminomethyl)-4-hydroxyphenyl]diazenyl]naphthalene-2,6-diol;hydrochloride](/img/structure/B10761885.png)

